Methyl 1-methyl-3-oxocyclopentane-1-carboxylate Methyl 1-methyl-3-oxocyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 32436-10-5
VCID: VC4302788
InChI: InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3
SMILES: CC1(CCC(=O)C1)C(=O)OC
Molecular Formula: C8H12O3
Molecular Weight: 156.181

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate

CAS No.: 32436-10-5

Cat. No.: VC4302788

Molecular Formula: C8H12O3

Molecular Weight: 156.181

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate - 32436-10-5

Specification

CAS No. 32436-10-5
Molecular Formula C8H12O3
Molecular Weight 156.181
IUPAC Name methyl 1-methyl-3-oxocyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3
Standard InChI Key RXEOOQFWZVQHTR-UHFFFAOYSA-N
SMILES CC1(CCC(=O)C1)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate features a cyclopentane ring substituted with two functional groups: a methyl ester at the 1-position and a ketone at the 3-position. The additional methyl group at the 1-position introduces steric effects that influence its reactivity . The IUPAC name, methyl 1-methyl-3-oxocyclopentane-1-carboxylate, reflects this substitution pattern, while its SMILES notation (\text{COC(=O)C1(C)CCC(=O)C1) provides a concise structural representation .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols are often proprietary, general methods involve functionalization of cyclopentane precursors. One approach utilizes cyclopentanone as a starting material, which undergoes alkylation and esterification steps to introduce the methyl and carboxylate groups. For example, reaction with dimethyl carbonate in the presence of a base catalyst (e.g., potassium fluoride on alumina) may yield the target compound under reflux conditions.

Industrial-scale production optimizes yield and purity through advanced purification techniques such as fractional distillation or chromatography. Continuous flow reactors are increasingly employed to enhance efficiency and scalability in manufacturing.

Chemical Reactivity and Applications

Reaction Pathways

The compound’s dual functional groups enable participation in diverse reactions:

  • Oxidation: The ketone group can be further oxidized to carboxylic acids using agents like potassium permanganate (KMnO4\text{KMnO}_4).

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to a secondary alcohol, forming methyl 1-methyl-3-hydroxycyclopentane-1-carboxylate.

  • Nucleophilic Substitution: The ester group undergoes hydrolysis or aminolysis, enabling the synthesis of amides or acids under acidic or basic conditions.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}1-Methyl-3-oxocyclopentane-1-carboxylic acid
ReductionNaBH4\text{NaBH}_4, MeOH\text{MeOH}Methyl 1-methyl-3-hydroxycyclopentane-1-carboxylate
Ester HydrolysisNaOH\text{NaOH}, H2O\text{H}_2\text{O}1-Methyl-3-oxocyclopentane-1-carboxylic acid

Applications in Medicinal Chemistry

Structural analogs of methyl 1-methyl-3-oxocyclopentane-1-carboxylate serve as precursors to carbocyclic nucleosides, which exhibit antiviral and antitumor activity. For instance, modifications at the C4 position of similar cyclopentane derivatives have enhanced antiproliferative effects against cancer cell lines, though specific IC50 values for this compound remain under investigation.

Biological Activity and Pharmacokinetics

Enzyme Interactions

The compound’s ketone and ester groups may interact with metabolic enzymes such as cytochrome P450 (CYP450), potentially influencing drug metabolism pathways. Studies on related compounds demonstrate inhibition of specific CYP450 isoforms, suggesting a role in modulating pharmacokinetic profiles of co-administered drugs.

Comparative Analysis with Analogous Compounds

Methyl 3-Oxocyclopentane-1-Carboxylate

This analog lacks the 1-methyl group, resulting in reduced steric hindrance and altered reactivity. The absence of the methyl group simplifies synthesis but limits the diversity of derivatization pathways.

Cyclopentanecarboxylic Acid Derivatives

Carboxylic acid derivatives (e.g., 1-methyl-3-oxocyclopentane-1-carboxylic acid) exhibit higher polarity due to the free carboxyl group, impacting their bioavailability and metabolic stability compared to the esterified form .

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